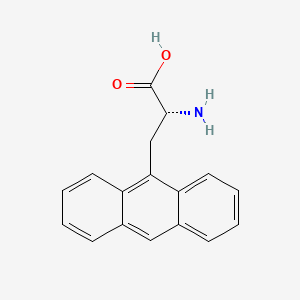

3-Anthracen-9-yl-D-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anthracen-9-yl-D-alanine is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Anthracen-9-yl-D-alanine is a compound that combines an anthracene moiety with the amino acid D-alanine, presenting unique properties that make it a subject of interest in biological and material sciences. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an anthracene group, which is a polycyclic aromatic hydrocarbon known for its fluorescent properties, linked to the D-alanine backbone. This configuration may enhance solubility and reactivity, making it suitable for various biological applications.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological molecules, including proteins and nucleic acids. These interactions can influence various cellular processes, leading to potential therapeutic applications.

- Fluorescent Probes : The anthracene component allows for fluorescence-based detection methods in biological assays.

- Protein Interaction : It may bind to specific proteins, altering their function or stability.

- Nucleic Acid Binding : Potential interactions with DNA or RNA could influence gene expression or inhibit replication.

Research Findings

Recent studies have highlighted the compound's potential in antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits selective antibacterial properties against Gram-positive bacteria, similar to other compounds derived from amino acids .

- Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as a lead structure for developing new anticancer agents .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., Bacillus subtilis) | Selective activity observed; further studies needed. |

| Antifungal | Candida albicans | Moderate activity; requires optimization. |

| Cytotoxicity | Human cancer cell lines | Significant cytotoxic effects; potential for drug development. |

Case Studies

- Antimicrobial Study : A study on alanine derivatives indicated that compounds with similar structures displayed selective inhibition against Gram-positive bacteria while being less effective against Gram-negative strains . This suggests that this compound might possess similar selective antimicrobial properties.

- Cytotoxicity Assessment : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, with varying degrees of potency across different cell lines. For example, it exhibited significant cytotoxicity against melanoma and leukemia cell lines .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-anthracen-9-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVJUNXMEDRMRO-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721562 |

Source

|

| Record name | 3-Anthracen-9-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100896-08-0, 135092-49-8 |

Source

|

| Record name | 9-Anthracenepropanoic acid, α-amino-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100896-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Anthracen-9-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.